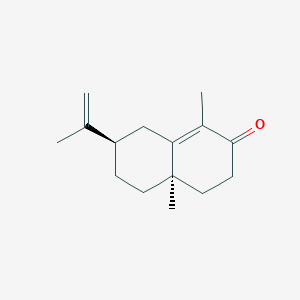

(-)-10-Epi-alpha-cyperone

Description

Significance of Sesquiterpenoids in Biological and Chemical Research

Sesquiterpenoids, which are modified sesquiterpenes, are of great interest to scientists due to their wide array of pharmacological properties. Research has demonstrated their potential as antitumor, anti-inflammatory, antibacterial, and antiviral agents. mdpi.combohrium.com This has led to extensive investigation into their potential for the development of new drugs. mdpi.comnih.gov The complex and diverse stereochemistry of sesquiterpenoids, featuring multiple chiral centers, also presents intriguing challenges and opportunities in the field of chemical synthesis. bohrium.com

Contextualization of (-)-10-Epi-alpha-cyperone within Natural Product Investigations

This compound is a sesquiterpene that has garnered attention within the scientific community. ontosight.ai It belongs to the eudesmane (B1671778) type of sesquiterpenoids and is an epimer of alpha-cyperone (B190891), meaning it differs in the stereochemical configuration at the 10th carbon position. ontosight.aiduke.edu This specific three-dimensional arrangement is crucial as it significantly influences the compound's biological interactions. ontosight.ai The investigation of this compound is part of a broader effort to understand the structure-activity relationships of sesquiterpenoids and to explore their potential applications. mdpi.comontosight.ai

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C15H22O | nih.govebi.ac.uk |

| Molecular Weight | 218.33 g/mol | nih.gov |

| IUPAC Name | (4aR,7R)-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one | nih.gov |

| CAS Number | 2303-31-3 | medchemexpress.com |

Research Findings on this compound

While research on this compound is ongoing, preliminary studies have highlighted its potential biological activities. Like other sesquiterpenes, it has been investigated for antimicrobial and anti-inflammatory effects. ontosight.ai For instance, studies have shown that related compounds, such as alpha-cyperone, exhibit antifungal activity. nih.gov The synthesis of this compound has also been a subject of chemical research, with various synthetic routes being explored. researchgate.netccspublishing.org.cn One notable synthesis involves an asymmetric Michael addition using (+)-dihydrocarvone as a starting material. researchgate.netccspublishing.org.cn Further investigations are required to fully elucidate the specific biological profile and potential applications of this particular sesquiterpene. ontosight.ai

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H22O |

|---|---|

Molecular Weight |

218.33 g/mol |

IUPAC Name |

(4aR,7R)-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one |

InChI |

InChI=1S/C15H22O/c1-10(2)12-5-7-15(4)8-6-14(16)11(3)13(15)9-12/h12H,1,5-9H2,2-4H3/t12-,15-/m1/s1 |

InChI Key |

KUFXJZXMWHNCEH-IUODEOHRSA-N |

Isomeric SMILES |

CC1=C2C[C@@H](CC[C@@]2(CCC1=O)C)C(=C)C |

Canonical SMILES |

CC1=C2CC(CCC2(CCC1=O)C)C(=C)C |

Origin of Product |

United States |

Occurrence and Distribution of 10 Epi Alpha Cyperone

Natural Sources and Botanical Origins

The distribution of (-)-10-epi-alpha-cyperone is not limited to a single plant genus, indicating a broader significance in plant biochemistry. Its presence has been documented in the Cyperaceae, Zingiberaceae, and Rutaceae families, among others.

Presence in Cyperus rotundus (Purple Nutsedge)

Cyperus rotundus, commonly known as purple nutsedge, is a well-documented source of this compound. jntbgri.res.iniosrphr.org This perennial plant, often considered a persistent weed, possesses a complex underground system of tubers and rhizomes that are rich in various phytochemicals. jntbgri.res.in Research has consistently identified this compound as one of the oxygenated sesquiterpenes present in the essential oil and extracts of its rhizomes. jntbgri.res.iniosrphr.org The compound is a component of the complex mixture of volatile compounds that contribute to the characteristic aroma and biological activities of the plant. jntbgri.res.in

Identification in Other Cyperus Species

Beyond C. rotundus, this compound has been reported in other species within the same genus. Studies have confirmed its presence in Cyperus alopecuroides and Cyperus papyrus. impactfactor.orguni-hamburg.de In C. alopecuroides, the compound is found in the rhizomes. impactfactor.org The essential oils of both C. papyrus and C. rotundus are noted to contain patchoulane (B100424) sesquiterpenoids, with cyperene (B49723) being a major hydrocarbon constituent. uni-hamburg.de The presence of this compound across different Cyperus species suggests a potential chemotaxonomic marker for this genus.

Reported Occurrence in Other Plant Genera

The occurrence of this compound extends beyond the Cyperus genus. It has been identified in species belonging to the Alpinia and Citrus genera.

In the genus Alpinia, which is part of the ginger family (Zingiberaceae), this compound has been reported. rsc.orgd-nb.info Specifically, its enantiomer, (+)-10-epi-α-cyperone, has been chemically correlated with compounds isolated from Alpinia japonica. d-nb.info This suggests the presence of the eudesmane (B1671778) skeleton, characteristic of cyperone compounds, within this genus.

Within the Citrus genus (family Rutaceae), this compound has been listed as a constituent in Citrus aurantium amara (bitter orange) flowers. cir-safety.orgcir-safety.org This finding is part of a broader safety assessment of citrus-derived ingredients used in cosmetics, where it is classified as a fragrance ingredient. cir-safety.orgcir-safety.org

Anatomical Localization within Plant Sources

The concentration of this compound is not uniform throughout the plant; it is typically localized in specific tissues and organs, primarily in underground storage structures and the essential oils derived from them.

The rhizomes and tubers of Cyperus species are the primary sites for the accumulation of this compound. jntbgri.res.inimpactfactor.orgmdpi.com In Cyperus rotundus, the rhizomes are the main source from which the compound is isolated. jntbgri.res.inmdpi.com Similarly, the tubers of C. rotundus and the rhizomes of C. alopecuroides are reported to contain this sesquiterpene. impactfactor.org These underground organs serve as storage for a variety of secondary metabolites that play roles in defense and survival.

Data Tables

Table 1: Occurrence of this compound in Plant Species

| Family | Genus | Species | Common Name | Plant Part | Reference |

| Cyperaceae | Cyperus | rotundus | Purple Nutsedge | Rhizomes, Tubers | jntbgri.res.in, iosrphr.org |

| Cyperaceae | Cyperus | alopecuroides | Foxtail Sedge | Rhizomes | impactfactor.org |

| Cyperaceae | Cyperus | papyrus | Papyrus Sedge | Not Specified | uni-hamburg.de |

| Zingiberaceae | Alpinia | japonica | - | Not Specified | d-nb.info |

| Rutaceae | Citrus | aurantium amara | Bitter Orange | Flowers | cir-safety.org, cir-safety.org |

Isolation and Purification Methodologies

Extraction Techniques from Plant Biomass

The initial step in isolating (-)-10-epi-alpha-cyperone involves its extraction from plant biomass, typically the rhizomes of Cyperus species. jntbgri.res.inimpactfactor.org The choice of extraction method is crucial as it affects the yield and purity of the resulting crude extract.

Commonly employed techniques include:

Hydrodistillation: This method is widely used for extracting essential oils, which are rich in volatile compounds like sesquiterpenes. mdpi.com The plant material is boiled in water, and the resulting steam, carrying the volatile compounds, is condensed and collected.

Soxhlet Extraction: A classical technique that uses a continuous flow of a heated solvent to extract compounds from the solid plant material. besjournal.com The choice of solvent is critical and depends on the polarity of the target compounds.

Supercritical Fluid Extraction (SFE): This advanced technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. researchgate.net SFE is highly selective and efficient for extracting thermolabile compounds like sesquiterpenes, as it can be performed at low temperatures. For the related α-cyperone, SFE has been shown to have excellent selectivity. jntbgri.res.inresearchgate.net

Pressurized Liquid Extraction (PLE): This method uses solvents at elevated temperatures and pressures, which increases the efficiency and reduces the time of extraction. jntbgri.res.in It has demonstrated high extraction efficiency for sesquiterpenes from Cyperus rotundus. jntbgri.res.in

Table 1: Comparison of Extraction Techniques for Sesquiterpenes

| Technique | Principle | Advantages | Disadvantages | Relevance to this compound |

|---|---|---|---|---|

| Hydrodistillation | Co-distillation of volatile compounds with steam. | Simple, inexpensive equipment. | High temperatures can cause degradation of some compounds. | Suitable for obtaining essential oil rich in sesquiterpenes. mdpi.com |

| Soxhlet Extraction | Continuous extraction with a cycling solvent. | Efficient for exhaustive extraction. | Requires large volumes of solvent; prolonged exposure to heat. besjournal.com | Effective for a broad range of compounds, including sesquiterpenoids. |

| Supercritical Fluid Extraction (SFE) | Extraction using a fluid above its critical temperature and pressure. | High selectivity, low temperature, solvent-free product. researchgate.net | High initial equipment cost. | High selectivity for related isomers like α-cyperone has been reported. jntbgri.res.in |

| Pressurized Liquid Extraction (PLE) | Extraction with liquid solvents at high pressure and temperature. | Fast, efficient, lower solvent consumption than Soxhlet. jntbgri.res.in | High pressure and temperature may not be suitable for all compounds. | Shown to have high extraction efficiency for sesquiterpenes from Cyperus. jntbgri.res.in |

Chromatographic Separation Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential to separate this compound from other components, including its isomers.

Column chromatography is a fundamental purification technique used for the large-scale separation of compounds from a mixture. cdnsciencepub.com The crude extract is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. nih.gov A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation occurs based on the differential adsorption of the components to the stationary phase; compounds with weaker interactions travel down the column faster.

In the context of isolating sesquiterpenes, column chromatography is often the first step after initial extraction to fractionate the crude extract. cdnsciencepub.comnih.gov By carefully selecting the solvent system, it is possible to obtain fractions enriched with this compound. For instance, a gradient elution starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate (B1210297) is a common strategy. nih.gov

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile compounds that can be vaporized without decomposition. researchgate.net For a compound like this compound, GC is primarily used for analytical purposes rather than preparative scale purification.

When coupled with a mass spectrometer (GC-MS), it becomes an indispensable tool for identifying the components of an essential oil or a purified fraction. besjournal.comresearchgate.net The sample is injected into the GC, where it is vaporized and carried by an inert gas through a long column. Separation is based on the compound's boiling point and affinity for the column's stationary phase. As each compound elutes, it enters the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, allowing for its identification. nih.gov

Preparative Thin Layer Chromatography (TLC) is a purification method used for isolating smaller quantities of a compound, typically in the milligram range. reddit.comrochester.edu It operates on the same principles as analytical TLC but uses thicker silica plates to accommodate a larger amount of sample. rochester.edumn-net.com

The mixture is applied as a narrow band near the bottom of the TLC plate, which is then placed in a chamber with a suitable solvent system. reddit.com As the solvent moves up the plate, the components of the mixture separate into distinct bands. These bands can be visualized (e.g., under UV light if the compound is UV-active) and the silica gel corresponding to the desired band is scraped off the plate. rochester.edu The pure compound is then recovered by washing the silica with a polar solvent like ethyl acetate and filtering to remove the silica particles. reddit.comrochester.edu This technique is particularly useful for final purification steps or when only small amounts of pure material are required. oup.com

Purity Assessment Techniques

Once this compound has been isolated, its purity must be rigorously assessed. Several analytical techniques are employed to confirm the identity and determine the purity level of the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to separate, identify, and quantify components in a mixture. nih.gov A sample is passed through a column packed with a stationary phase under high pressure. By using a suitable column and mobile phase, HPLC can effectively separate the target compound from any remaining impurities. The purity is determined by comparing the area of the peak corresponding to this compound to the total area of all peaks in the chromatogram. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned for analysis, GC-MS is also a primary tool for purity assessment of volatile compounds. A pure sample should ideally show a single peak in the gas chromatogram. nih.gov The corresponding mass spectrum confirms the molecular weight and fragmentation pattern of the compound, verifying its identity. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful techniques for elucidating the exact structure of a molecule. 1H and 13C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. For a compound like this compound, NMR is crucial to confirm its specific stereochemistry, distinguishing it from its isomers like α-cyperone. jntbgri.res.in

Table 2: Key Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₅H₂₂O | nih.govsinophytochem.comebi.ac.uk |

| Molecular Weight | 218.33 g/mol | nih.govsinophytochem.com |

| Class | Sesquiterpenoid | ontosight.aisinophytochem.com |

| Natural Sources | Cyperus rotundus | jntbgri.res.inimpactfactor.org |

| Appearance | Oily liquid (inferred from related compounds) | N/A |

| Solubility | Soluble in Methanol, Chloroform, Ethyl Acetate, Acetone | sinophytochem.com |

Structural Elucidation and Stereochemical Characterization

Spectroscopic Techniques for Structure Determination

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a important tool for identifying the functional groups present in a molecule. For α,β-unsaturated ketones like (-)-10-Epi-alpha-cyperone, the IR spectrum provides clear indicators of its key structural features. The spectrum is characterized by strong absorption bands corresponding to the stretching vibrations of the carbonyl group (C=O) and the carbon-carbon double bonds (C=C).

Analysis of the closely related epi-α-cyperone reveals characteristic absorption bands that are indicative of its structure. These findings are instrumental in confirming the presence of the conjugated enone system, a defining feature of the cyperone framework. The typical IR absorption data are summarized in the table below.

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

| Conjugated C=O | Stretch | ~1690 - 1665 |

| C=C | Stretch | ~1610 |

| C-H (sp²) | Stretch | ~3080 |

| C-H (sp³) | Stretch | ~2960 - 2870 |

Data are typical values for this class of compound and are based on published spectra of related enones.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The enone chromophore in this compound gives rise to a characteristic strong absorption in the UV region. This absorption is due to the π → π* electronic transition of the conjugated system. For comparison, the UV spectrum of 1,2-dehydro-(+)-α-cyperone, a derivative, shows a maximum absorption (λmax) at 240 nm. cdnsciencepub.com Another related compound, a diacetate derivative synthesized from α-santonin, exhibits a λmax at 249 nm with a molar absorptivity (ε) of 13,600. cdnsciencepub.com These values are consistent with the expected electronic properties of the α,β-unsaturated ketone system present in this compound.

Determination of Absolute and Relative Stereochemistry

Establishing the precise three-dimensional structure, including the relative and absolute stereochemistry of all chiral centers, is critical. For this compound, this has been achieved through a combination of chiroptical measurements, chemical synthesis, and correlation with compounds of known configuration.

Optical Rotation Measurements

Optical rotation is a key physical property that confirms the chirality of a molecule. As a chiral compound, this compound rotates the plane of polarized light. The negative sign in its name, (-), indicates that it is levorotatory, meaning it rotates light to the left. While its stereochemistry is well-established through chemical correlation, specific optical rotation values for derivatives are often reported in the literature to confirm their identity and enantiomeric purity during synthetic procedures. For example, a diol synthesized from (-)-10-epi-α-cyperone showed a specific rotation [α]D of -21.8. d-nb.info Another synthetic intermediate derived from it had a rotation of -46.2. d-nb.info These transformations to derivatives with known rotational properties help to solidify the stereochemical assignment of the parent molecule.

Chemical Derivatization and Correlation

Chemical correlation is a powerful and definitive method for determining the absolute configuration of a natural product. This involves chemically transforming the unknown compound into a substance whose absolute stereochemistry is already known, or vice versa.

The absolute configuration of this compound (often designated as ent-5 in biosynthetic literature) has been firmly established by its use as a starting material in the synthesis of other complex natural products. d-nb.info For instance, its structure was crucial in revising the wrongly assigned structure of dihydro-β-agarofuran. d-nb.info The successful synthesis of the correct structure of dihydro-β-agarofuran from this compound confirmed the stereochemistry of both molecules. d-nb.info

Furthermore, the absolute configuration of its enantiomer, (+)-10-epi-α-cyperone, was correlated with (-)-elemol, a sesquiterpene with a known absolute configuration. d-nb.info This was achieved through a multi-step synthesis that transformed (+)-10-epi-α-cyperone into a derivative that was also obtainable from (-)-elemol, thus linking their stereochemical fates. d-nb.info

Computational Chemistry Approaches

In modern structural elucidation, computational chemistry plays a significant role alongside experimental data. For sesquiterpenes like this compound, conformational analysis is key to understanding their properties.

A detailed study on the conformation of epi-α-cyperone and its analogues utilized a combination of advanced Nuclear Magnetic Resonance (NMR) techniques, including the use of lanthanide-induced shift reagents. acs.org This method involves adding a paramagnetic lanthanide complex to the sample, which causes predictable shifts in the NMR signals based on the distance of each nucleus from the lanthanide ion. By analyzing these shifts, a detailed 3D model of the molecule's conformation in solution can be constructed. These experimental studies concluded that for epi-α-cyperone, ring A adopts a half-chair conformation, while ring B is in a chair conformation. acs.org

Additionally, X-ray crystallography of an oxime derivative of a closely related enone provided definitive, solid-state evidence of its molecular conformation, further solidifying the structural understanding of this class of compounds. acs.org

Historical Revisions in Structural Assignments

The scientific literature does not indicate any major historical revisions to the structural assignment of this compound itself. Its structure appears to have been correctly determined and has subsequently been used as a reliable reference point for the structural elucidation of other natural products. As mentioned previously, the well-established stereochemistry of this compound was instrumental in correcting the initially misidentified structure of dihydro-β-agarofuran. d-nb.info This demonstrates the confidence in the assigned structure of this compound within the scientific community.

Biosynthetic Pathways and Chemical Precursors

Classification as a Sesquiterpene

(-)-10-Epi-alpha-cyperone is classified as a sesquiterpene, a large and varied group of organic compounds derived from three isoprene (B109036) units. Sesquiterpenes are a major component of the broader family of isoprenoids, or terpenes, which are classified based on the number of five-carbon isoprene units they contain. brainkart.com With a carbon skeleton derived from 15 carbon atoms, sesquiterpenes exhibit a remarkable diversity of structures, including linear, cyclic, and bicyclic forms. brainkart.com These compounds are known for their significant biological activities and are often found in the essential oils of plants.

Role of Farnesyl Pyrophosphate (FPP) as a Biosynthetic Precursor

The journey to this compound begins with farnesyl pyrophosphate (FPP), a key acyclic precursor for all sesquiterpenes. wikipedia.orgresearchgate.net FPP itself is synthesized through the mevalonate (B85504) pathway or the MEP/DOXP pathway, which ultimately produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, catalyzed by prenyl transferases, yields the 15-carbon FPP. brainkart.com

The biosynthesis of the vast array of sesquiterpene skeletons is initiated by the ionization of FPP, where the pyrophosphate group is cleaved, forming a farnesyl cation. researchgate.netresearchgate.net This highly reactive carbocation then undergoes a series of cyclizations, rearrangements, and other chemical transformations, orchestrated by enzymes called sesquiterpene synthases. researchgate.net The initial cyclization of the farnesyl cation can occur in several ways, leading to a multitude of cyclic intermediates and, consequently, a wide diversity of sesquiterpene structures. brainkart.comresearchgate.net

Intermediates in Eudesmane (B1671778) Sesquiterpene Biosynthesis

The formation of the characteristic eudesmane skeleton of this compound involves several key intermediate compounds. These transient molecules are crucial branching points in the biosynthetic pathway, directing the chemical cascade towards the final product.

Involvement of Germacrene A

A central intermediate in the biosynthesis of many sesquiterpenes, including those with a eudesmane framework, is germacrene A. d-nb.infonih.gov The formation of germacrene A proceeds through a 1,10-cyclization of the farnesyl cation. d-nb.info This cyclization results in the formation of a ten-membered ring, which is a hallmark of germacrane-type sesquiterpenes. Germacrene A is often not the final product but rather an enzyme-bound intermediate that undergoes further transformations. nih.govnih.gov Subsequent protonation and a second cyclization of the germacrene A intermediate are key steps in the formation of the bicyclic eudesmane skeleton. nih.govbeilstein-journals.orgbeilstein-journals.orgresearchgate.net

Chemical Correlation to Hedycaryol (B1638063) and Elemol (B1671167)

Hedycaryol is another important intermediate in sesquiterpene biosynthesis and is closely related to the formation of eudesmane-type compounds. beilstein-journals.org It is formed through a 1,10-cyclization of the farnesyl cation, followed by the capture of the resulting carbocation by a water molecule. beilstein-journals.org Hedycaryol can be considered a precursor to elemol, as elemol is often formed as a thermal rearrangement product of hedycaryol, particularly during analytical procedures like gas chromatography. researchgate.netd-nb.info The chemical relationship between hedycaryol and elemol highlights the intricate and often interconnected pathways of sesquiterpene biosynthesis. beilstein-journals.orgresearchgate.net The interconversion and further reactions of these intermediates contribute to the rich diversity of sesquiterpenes found in nature.

Synthetic Methodologies for 10 Epi Alpha Cyperone

Total Synthesis Approaches

Total synthesis endeavors aim to construct the target molecule from simple, commercially available starting materials. For (-)-10-epi-α-cyperone, several routes have been devised, often focusing on the strategic construction of its characteristic decalin ring system and the control of its stereocenters.

Asymmetric Michael Addition as a Key Step

A prominent and efficient strategy for the synthesis of (-)-10-epi-α-cyperone involves an asymmetric Michael addition as the cornerstone of the synthetic sequence. ccspublishing.org.cnresearchgate.netccspublishing.org.cn This approach is valued for its ability to establish one of the key stereocenters in a controlled manner, thereby influencing the stereochemical outcome of subsequent transformations. The reaction typically involves the conjugate addition of a nucleophile to an α,β-unsaturated ketone, a class of reactions known as Robinson annulation. masterorganicchemistry.comresearchgate.net

In a frequently employed route, a chiral imine derived from a readily available chiral starting material is reacted with an α,β-unsaturated ketone. researchgate.netccspublishing.org.cn This diastereoselective approach allows for the formation of the desired stereoisomer with a high degree of control. The choice of the chiral auxiliary and reaction conditions is crucial for maximizing the stereoselectivity of the addition.

Synthesis from (+)-Dihydrocarvone

A notable and practical total synthesis of (-)-10-epi-α-cyperone commences with the naturally abundant monoterpene (+)-dihydrocarvone. ccspublishing.org.cn This starting material is advantageous as it already contains a pre-existing stereocenter, which can be used to direct the stereochemistry of the newly formed centers.

The synthesis typically proceeds by converting (+)-dihydrocarvone into a chiral imine. researchgate.netccspublishing.org.cn This imine then undergoes a diastereoselective Michael addition to an α,β-unsaturated ketone, such as ethyl vinyl ketone. researchgate.net The resulting adduct possesses the necessary carbon skeleton and stereochemistry, which is then further elaborated through a series of reactions, including cyclization and functional group manipulations, to afford the final product, (-)-10-epi-α-cyperone. ccspublishing.org.cnresearchgate.net This route has been reported to be efficient and suitable for larger-scale preparations. ccspublishing.org.cn

| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | (+)-Dihydrocarvone | Chiral amine | Chiral imine | N/A | researchgate.net |

| 2 | Chiral imine | Ethyl vinyl ketone | Michael adduct | N/A | researchgate.net |

| 3 | Michael adduct | Acidic workup and cyclization | (-)-10-Epi-α-cyperone | N/A | ccspublishing.org.cnresearchgate.net |

Note: Specific yields for each step are not consistently reported in the surveyed literature. The table represents a general synthetic sequence.

Synthesis from (-)-α-Santonin

Another potential starting material for the synthesis of eudesmane (B1671778) sesquiterpenes is (-)-α-santonin, a readily available natural product. cdnsciencepub.com While the direct synthesis of (-)-10-epi-α-cyperone from (-)-α-santonin is not prominently described, the conversion of (-)-α-santonin to its epimer, (+)-α-cyperone, has been accomplished. cdnsciencepub.com This synthesis involves an eight-step sequence, with key transformations including the conversion of a keto ester intermediate to a substituted octalone via homogeneous catalytic hydrogenation. cdnsciencepub.com

The synthesis of (+)-α-cyperone from (-)-α-santonin highlights the utility of this natural product as a scaffold for accessing the eudesmane skeleton. cdnsciencepub.com In principle, modifications to this synthetic route, particularly in the steps that determine the stereochemistry at the C-10 position, could potentially be adapted to yield (-)-10-epi-α-cyperone. However, this remains a less explored avenue compared to the more direct routes from (+)-dihydrocarvone.

Efficiency and Scalability Considerations of Synthetic Routes

The efficiency and scalability of a synthetic route are critical factors for the practical production of a target compound. For (-)-10-epi-α-cyperone, the synthesis utilizing the asymmetric Michael addition of a (+)-dihydrocarvone-derived imine has been noted for its efficiency and potential for large-scale synthesis. ccspublishing.org.cn This is attributed to the use of a readily available and relatively inexpensive starting material, as well as the high stereocontrol exerted in the key bond-forming step.

Partial Synthesis and Chemical Conversions

Partial synthesis involves the conversion of a closely related, and often more abundant, natural product into the desired target molecule. In the context of (-)-10-epi-α-cyperone, it has also been utilized as a starting material for the synthesis of other complex natural products. For instance, (-)-10-epi-α-cyperone has been used in the synthesis of α-agarofuran, demonstrating its utility as a chiral building block for the construction of other sesquiterpenoids. nih.gov This underscores the importance of having efficient access to (-)-10-epi-α-cyperone for the exploration of chemical diversity.

Biological Activities in Preclinical and in Vitro Models

Antimicrobial Efficacy

Synergistic Effects with Established Antifungal Agents

α-Cyperone has demonstrated a significant synergistic relationship with the established antifungal agent fluconazole (B54011), particularly against fluconazole-resistant Candida species. nih.govresearchgate.net In vitro studies using a broth microdilution checkerboard assay revealed that the combination of α-Cyperone and fluconazole leads to a substantial reduction in the minimum inhibitory concentration (MIC) required for both substances to be effective. nih.govresearchgate.net

When used in combination, the MIC of fluconazole was reduced 16-fold, from 31.3 µg/mL to 1.95 µg/mL. researchgate.net Simultaneously, the MIC of α-Cyperone was reduced 8-fold, from 250 µg/mL to 31.25 µg/mL. researchgate.net The interaction between the two compounds yielded a Fractional Inhibitory Concentration Index (FICI) value of 0.31, a figure that indicates a synergistic effect. researchgate.net This potentiation suggests that α-Cyperone could be a candidate for combination therapy, potentially helping to overcome resistance to existing antifungal drugs. nih.govnih.gov

| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | Fold Reduction |

|---|---|---|---|

| α-Cyperone | 250 | 31.25 | 8 |

| Fluconazole | 31.3 | 1.95 | 16 |

Table 1: Synergistic antifungal activity of α-Cyperone with fluconazole against C. krusei. researchgate.net

Antibacterial Activity

In contrast to its antifungal potential, studies on the isolated α-Cyperone compound have shown it to be ineffective against bacteria. nih.gov In vitro testing utilizing a disc diffusion assay against the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus showed no zones of inhibition. nih.govresearchgate.net This suggests that while α-Cyperone has activity against certain fungal pathogens, it does not possess broad-spectrum antibacterial properties. nih.gov

Anticancer and Cytotoxic Potential

Cytotoxicity against Human Cancer Cell Lines (e.g., HCT-116, Hep G-2, MCF-7)

While extracts from the plant Cyperus rotundus, from which α-Cyperone is derived, have been noted for cytotoxic activity against various cancer cells including MCF-7, specific data detailing the cytotoxic effects (such as IC50 values) of isolated α-Cyperone on human colon carcinoma (HCT-116), human liver carcinoma (Hep G-2), and human breast adenocarcinoma (MCF-7) cell lines are not extensively documented in the available scientific literature. nih.gov One study noted that the essential oil of Cyperus rotundus showed cytotoxic effects on the human neuroblastoma SH-SY5Y cell line. nih.gov However, further research is required to determine the specific cytotoxic potential of purified α-Cyperone against the HCT-116, Hep G-2, and MCF-7 cell lines.

Neuroprotective Effects

Protection against Oxidative Stress and Apoptosis in Neuronal Cells

α-Cyperone has demonstrated significant neuroprotective effects against oxidative stress and apoptosis in neuronal cell models. nih.govnih.gov In studies using dopaminergic neuronal SH-SY5Y cells, α-Cyperone was shown to protect against damage induced by hydrogen peroxide (H₂O₂). nih.govnih.gov It effectively reduces the excessive production of reactive oxygen species (ROS) and attenuates mitochondrial dysfunction caused by oxidative stress. nih.gov

The mechanism of this protection involves the modulation of key apoptotic proteins. Research shows that α-Cyperone significantly downregulates the expression of the pro-apoptotic proteins Bax and cleaved-caspase-3, while upregulating the anti-apoptotic protein Bcl-2. nih.govnih.gov This shift in the balance of apoptotic regulators helps to prevent programmed cell death in neurons exposed to oxidative insults. nih.gov

Further investigation into the molecular pathways reveals that these neuroprotective actions are mediated through the activation of NF-E2-related factor 2 (Nrf2). nih.govnih.gov α-Cyperone enhances the nuclear translocation of Nrf2, a key transcription factor in the cellular antioxidant response. nih.gov The inhibition of Nrf2 has been shown to attenuate the neuroprotective effects of α-Cyperone, confirming the pathway's importance. nih.gov Another study on PC12 cells subjected to oxygen-glucose deprivation/reoxygenation found that α-Cyperone's protective effects were linked to the activation of sirtuin-3 (SIRT3). banglajol.infobdpsjournal.org

| Effect | Observation in Neuronal Cells | Associated Pathway |

|---|---|---|

| Reduction of Reactive Oxygen Species (ROS) | Decreased production in H₂O₂-treated cells | Nrf2 |

| Modulation of Apoptotic Proteins | Downregulation of Bax and Cleaved-Caspase-3 | Nrf2 |

| Modulation of Anti-Apoptotic Proteins | Upregulation of Bcl-2 | Nrf2 |

| Alleviation of Cell Damage | Reduced inflammation, oxidative stress, and apoptosis | SIRT3 |

Table 2: Summary of neuroprotective effects of α-Cyperone in preclinical models. nih.govbanglajol.info

Influence on Tubulin Polymerization and Microtubule Dynamics

Research suggests that α-Cyperone may exert some of its biological effects through interaction with the cellular cytoskeleton. Specifically, it has been reported that α-Cyperone contributes to a weakening of the inflammatory response through the destabilization of microtubule fibers in the brain. nih.gov Microtubules, which are dynamic polymers of tubulin, are critical for various cellular processes. By interacting with tubulin and affecting microtubule stability, α-Cyperone can influence these functions. However, detailed mechanistic studies quantifying the precise influence of α-Cyperone on the rates of tubulin polymerization, catastrophe frequency, and other parameters of microtubule dynamics are not detailed in the reviewed literature.

Amelioration of Neuronal Damage in Preclinical Models of Neurodegenerative Disorders

Currently, there is a lack of specific research data on the direct effects of (-)-10-Epi-alpha-cyperone in ameliorating neuronal damage within preclinical models of neurodegenerative diseases. However, studies on its isomer, alpha-cyperone (B190891), have demonstrated notable neuroprotective activities. These studies provide a foundation for potential future investigations into the therapeutic effects of this compound.

Research on alpha-cyperone has shown that it can protect dopaminergic neurons and reduce neuroinflammation in a rat model of Parkinson's disease induced by lipopolysaccharide (LPS). The protective mechanism involves the activation of the Nrf2/HO-1 signaling pathway and the suppression of the NF-κB signaling pathway. In in vitro models, alpha-cyperone has been observed to protect dopaminergic neurons from inflammation triggered by activated microglia. Furthermore, it has demonstrated the ability to reduce oxidative stress and apoptosis in SH-SY5Y cells, a human neuroblastoma cell line often used to model Parkinson's disease, by activating the Nrf2 pathway. Another study indicated that alpha-cyperone can alleviate injury to neurons undergoing oxygen-glucose deprivation/reoxygenation, a model for ischemic stroke, by activating SIRT3 and promoting FOXO1 deacetylation.

While these findings on alpha-cyperone are promising, it is crucial to emphasize that they cannot be directly extrapolated to this compound due to potential differences in stereochemistry that could significantly impact biological activity. Future preclinical studies are warranted to specifically evaluate the neuroprotective potential of this compound in models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Anti-allergic Responses

There is currently no scientific literature available that specifically documents the anti-allergic responses of this compound. Research into the anti-allergic properties of compounds isolated from the rhizomes of Cyperus rotundus, a plant from which cyperone isomers are derived, has identified other sesquiterpenes as being responsible for such activities.

Inhibition of Leukotriene Production

No studies have been found that investigate or demonstrate the ability of this compound to inhibit the production of leukotrienes. A study on the ethanol (B145695) extract of Cyperus rotundus rhizomes showed that certain sesquiterpene derivatives, namely valencene (B1682129), nootkatone, and caryophyllene (B1175711) α-oxide, strongly inhibited the 5-lipoxygenase-catalyzed production of leukotrienes in rat basophilic leukemia (RBL-1) cells. However, this compound was not identified as one of the active compounds in this study.

Suppression of β-Hexosaminidase Release

There is no available evidence to suggest that this compound can suppress the release of β-hexosaminidase from mast cells, a key event in the allergic response. The same study that investigated the anti-allergic properties of Cyperus rotundus constituents found that the sesquiterpenes valencene, nootkatone, and caryophyllene α-oxide inhibited β-hexosaminidase release in antigen-stimulated RBL-2H3 cells, with valencene showing the most potent effect. Again, this compound was not implicated in this activity.

Effects on Delayed-Type Hypersensitivity Reactions

Specific research on the effects of this compound on delayed-type hypersensitivity (DTH) reactions is absent from the current scientific literature. DTH is a T-cell mediated immune response. The study on Cyperus rotundus demonstrated that oral administration of the crude extract, as well as the isolated sesquiterpenes valencene and nootkatone, significantly inhibited the DTH reaction in mice. This suggests that other constituents of Cyperus rotundus, and not this compound, are responsible for this particular immunomodulatory effect.

Insecticidal Activity

This compound has been identified as having insecticidal properties. A study by Alarcon et al. (2013) investigated the insecticidal activity of several sesquiterpenes with an eudesmane (B1671778) skeleton against the fruit fly, Drosophila melanogaster.

The study found that this compound exhibited a lethal dose (LD₅₀) of 5.0 ppm against Drosophila melanogaster larvae. This indicates a significant level of toxicity to this insect species. The research involved the synthesis of various sesquiterpene skeletons using the Robinson annulation reaction and subsequent testing of their biological activity. The findings from this study are summarized in the table below.

Insecticidal Activity of this compound against Drosophila melanogaster

| Compound | Target Organism | Assay Type | Lethal Dose (LD₅₀) | Reference |

|---|---|---|---|---|

| This compound | Drosophila melanogaster (larvae) | Larval mortality assay | 5.0 ppm | Alarcon et al., 2013 |

Based on the current scientific literature available through the search, there is insufficient specific data to generate a detailed article on the cellular and molecular mechanisms of action for the compound This compound as per the requested outline.

The vast majority of research focuses on the related, but structurally distinct, compound alpha-cyperone . While these molecules are stereoisomers, their biological activities can differ significantly. Extrapolating the detailed mechanistic data from alpha-cyperone to this compound would be scientifically inaccurate and would violate the strict instruction to focus solely on the specified compound.

Available information identifies this compound as a biochemical reagent but does not provide in-depth findings regarding its specific interactions with the NF-κB, MAPK, SIRT1, Akt/FOXO3a, or NLRP3 inflammasome pathways, nor its detailed effects on various inflammatory mediators. medchemexpress.comebi.ac.uk

Therefore, to maintain scientific accuracy and adhere strictly to the user's request, this article cannot be generated at this time. Further research specifically investigating the molecular interactions of this compound is required to provide the detailed information requested.

Mechanisms of Action at the Cellular and Molecular Levels

Effects on Inflammatory Mediators

Inhibition of Cyclooxygenase-2 (COX-2) Expression

α-Cyperone has been shown to significantly inhibit the expression of cyclooxygenase-2 (COX-2). rsc.orgresearchgate.net COX-2 is an inducible enzyme that plays a central role in the inflammatory cascade by catalyzing the synthesis of prostaglandins. nih.gov In studies involving rat chondrocytes stimulated with interleukin-1β (IL-1β), α-cyperone treatment resulted in a dose-dependent reduction in the expression of COX-2. researchgate.net Similarly, research on α-cyperone isolated from the n-hexane fraction of Cyperus rotundus tubers demonstrated its ability to suppress the lipopolysaccharide (LPS)-induced expression of COX-2 at both the mRNA and protein levels in RAW 264.7 macrophages. rsc.org This inhibitory action on COX-2 expression is a key mechanism underlying its anti-inflammatory effects.

Reduction of Prostaglandin E2 (PGE2) Production

As a direct consequence of its inhibitory effect on COX-2, α-cyperone effectively reduces the production of Prostaglandin E2 (PGE2). rsc.org PGE2 is a principal mediator of inflammation, contributing to vasodilation, pain, and fever. nih.govnih.gov By suppressing the expression of the COX-2 enzyme, α-cyperone curtails the conversion of arachidonic acid into PGE2. rsc.org Studies have confirmed that α-cyperone significantly inhibits PGE2 production in LPS-stimulated macrophage cell lines and IL-1β-stimulated chondrocytes. rsc.orgresearchgate.net This reduction in PGE2 levels is a critical factor in its ability to mitigate inflammatory processes.

Suppression of Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide (NO) Production

α-Cyperone also demonstrates the ability to suppress the expression of inducible nitric oxide synthase (iNOS) and the subsequent production of nitric oxide (NO). researchgate.net High levels of NO produced by iNOS are a hallmark of inflammatory conditions and can contribute to tissue damage. nih.gov In studies on isolated rat chondrocytes, α-cyperone was found to abolish the IL-1β-induced production of iNOS in a dose-dependent manner. researchgate.net While other compounds from Cyperus rotundus, such as isocyperol, valencene (B1682129), and nootkatone, are also known inhibitors of the iNOS/NO pathway, research specifically identifies α-cyperone as being active against iNOS expression in the context of arthritis models. rsc.orgresearchgate.netiosrphr.org

Downregulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)

A key aspect of α-cyperone's anti-inflammatory action is its capacity to downregulate the production of major pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). researchgate.netresearchgate.net These cytokines are pivotal in orchestrating and amplifying the inflammatory response. nih.gov Research has shown that in IL-1β-stimulated rat chondrocytes, α-cyperone treatment leads to a dose-dependent decrease in the production of TNF-α and IL-6. researchgate.net Furthermore, studies on LPS-induced RAW 264.7 cells indicate that α-cyperone suppresses the transcriptional activity of NF-κB, a key transcription factor responsible for the expression of many pro-inflammatory genes, including IL-6. iosrphr.org

Table 1: Summary of α-Cyperone's Effects on Inflammatory Mediators

| Target Molecule | Effect of α-Cyperone | Cell Model | Stimulant |

|---|---|---|---|

| COX-2 | Inhibition of expression | RAW 264.7 Macrophages, Rat Chondrocytes | LPS, IL-1β |

| PGE2 | Reduction in production | RAW 264.7 Macrophages, Rat Chondrocytes | LPS, IL-1β |

| iNOS | Inhibition of expression | Rat Chondrocytes | IL-1β |

| TNF-α | Downregulation of production | Rat Chondrocytes | IL-1β |

| IL-6 | Downregulation of production | RAW 264.7 Macrophages, Rat Chondrocytes | LPS, IL-1β |

Interaction with Cytoskeletal Proteins

Beyond its modulation of inflammatory pathways, α-cyperone interacts directly with components of the cellular cytoskeleton, specifically tubulin. This interaction alters microtubule dynamics, which can also contribute to the reduction of inflammation, as microtubule-based processes are involved in inflammatory cell chemotaxis and cytokine production. researchgate.net

Binding to Tubulin and Influence on Microtubule Assembly

α-Cyperone binds to tubulin and has a pronounced destabilizing effect on microtubule polymerization. researchgate.netphytojournal.com Microtubules, which are polymers of α- and β-tubulin dimers, are essential for cell structure, division, and intracellular transport. mdpi.com Their dynamic nature, shifting between phases of polymerization and depolymerization, is critical for their function. mdpi.com

Conformational Changes in Tubulin Structure

The binding of α-cyperone to tubulin induces significant conformational changes in the protein's structure. researchgate.net These structural alterations have been investigated using spectroscopic techniques. Circular dichroism (CD) spectroscopy revealed that the interaction with α-cyperone causes a substantial increase in the β-strand content of tubulin. researchgate.net

Furthermore, intrinsic fluorescence spectroscopy studies indicated a static quenching mechanism, which confirms the formation of a stable complex between α-cyperone and tubulin. researchgate.net These findings collectively show that α-cyperone does not simply obstruct polymerization but actively alters the secondary structure of tubulin, leading to a state that is less favorable for microtubule assembly. researchgate.net

Table 2: Biophysical Parameters of α-Cyperone Interaction with Tubulin

| Analytical Method | Observation | Implication |

|---|---|---|

| Turbidimetry | Decreased polymerization rate and concentration | Inhibition of microtubule assembly |

| Circular Dichroism (CD) | Significant increase in β-strand content | Conformational change in tubulin structure |

| Fluorescence Spectroscopy | Static quenching mechanism | Formation of a stable α-cyperone-tubulin complex |

| Transmission Electron Microscopy | Reduced number and complexity of fibers | Destabilization of microtubule network |

| Molecular Docking | Preferential binding to β-tubulin | Identification of a distinct binding site near the GTP site |

Cellular Processes Affected

General research into sesquiterpenes suggests a range of biological activities, and (-)-10-Epi-alpha-cyperone is often mentioned within this broader context. ontosight.ai However, specific studies detailing its impact at the cellular level are limited.

DNA Fragmentation and Cell Cycle Arrest

Currently, there is a lack of specific published research that investigates the direct effects of isolated this compound on DNA fragmentation and cell cycle progression in cancer cells. While studies on the essential oils of plants from the Cyperaceae family, which contain a mixture of compounds including sesquiterpenes, have shown activities such as DNA fragmentation and cell cycle arrest, these findings cannot be solely attributed to this compound. Without studies on the pure compound, a detailed analysis of its role in these processes is not possible.

Induction of Apoptosis

The induction of apoptosis is a key mechanism for many anticancer agents. While the broader class of sesquiterpenes is known to possess pro-apoptotic capabilities, specific data from peer-reviewed studies detailing the apoptotic pathways modulated by this compound are not available. Research on the related compound, alpha-cyperone (B190891), has demonstrated pro-apoptotic effects, but due to the stereochemical differences, these findings cannot be directly extrapolated to this compound.

Role of Reactive Oxygen Species (ROS)-Mediated Signaling

The modulation of intracellular reactive oxygen species (ROS) levels is a critical factor in determining cell fate, including apoptosis. The scientific literature currently lacks specific studies focused on the role of this compound in ROS-mediated signaling pathways. Consequently, there is no available data to construct a detailed account of its effects on ROS production or the subsequent downstream signaling events.

Synthesis and Biological Activity of Structural Analogs and Derivatives

Chemical Modification Strategies

The chemical architecture of (-)-10-epi-α-cyperone, characterized by a fused bicyclic system, a ketone, a double bond, and multiple stereocenters, offers several sites for modification. Researchers have employed a range of strategies to create derivatives, aiming to explore the chemical space around this natural product.

Key modification strategies include:

Modification of the A-ring: The ketone at the C-2 position is a common target for modification. Condensation with reagents like ethyl formate (B1220265) can introduce a hydroxymethylene group, which can then be used for further reactions.

Dehydrogenation: The introduction of additional unsaturation into the A-ring can be achieved using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). This creates cross-conjugated dienones, which are valuable intermediates for photochemical rearrangements.

Epoxidation and Reduction: The double bond in the isopropenyl side chain and the enone system can be targeted for epoxidation using peroxy acids (e.g., mCPBA) and subsequent reduction. The ketone can be reduced using various hydride reagents. These modifications alter the shape and electronic properties of the molecule, influencing its biological activity. researchgate.net

Michael Additions: The α,β-unsaturated ketone functionality is susceptible to Michael addition reactions. This has been explored with eudesmanolides like alantolactone (B1664491), a related sesquiterpene, to add functional groups such as propylamine (B44156), which can significantly alter bioactivity. nih.gov

Photochemical Rearrangement: A key strategy, particularly for creating different carbocyclic skeletons, involves the photochemical rearrangement of dienone derivatives of epi-α-cyperone to yield hydroazulenes. nih.govfrontiersin.org

These strategies allow for the systematic alteration of the parent molecule's structure, providing a library of analogs for biological screening.

Table 1: Chemical Modification Strategies for (-)-10-Epi-alpha-cyperone and Related Eudesmanes

| Strategy | Reagents/Conditions | Target Site | Resulting Structure | Reference(s) |

| Hydroxymethylenation | Sodium methoxide, ethyl formate | C-2 position | 2-Hydroxymethylene derivative | frontiersin.org |

| Dehydrogenation | 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | A-ring | Cross-conjugated dienone | nih.govfrontiersin.org |

| Epoxidation | m-Chloroperoxybenzoic acid (mCPBA) | Isopropenyl double bond | Epoxide derivative | researchgate.net |

| Ketone Reduction | Lithium aluminium hydride (LiAlH₄) | C-2 ketone | Alcohol derivative | researchgate.net |

| Michael Addition | Propylamine | α,β-Unsaturated lactone (in related eudesmanolides) | Amine adduct | nih.gov |

| Photochemical Rearrangement | Irradiation in aqueous acetic acid | Cross-conjugated dienone system | Hydroazulene skeleton | nih.govfrontiersin.org |

Structure-Activity Relationship (SAR) Studies

While comprehensive SAR studies focused exclusively on (-)-10-epi-α-cyperone are limited, research on the broader eudesmane (B1671778) and cyperone classes provides significant insights. These studies correlate specific structural features with biological activities such as anti-inflammatory, anticancer, and insecticidal effects.

In the context of insecticidal activity, studies on eudesmanolides derived from Inula helenium have shown that the α,β-unsaturated lactone moiety is important. nih.gov Modifications at this site, such as Michael additions, can lead to derivatives with potent adulticidal activity against Aedes aegypti. nih.gov For example, the propylamine Michael addition analog of alantolactone was found to be a highly active adulticide. nih.gov However, for larvicidal activity, none of the synthesized analogs of isoalantolactone (B1672209) were more active than the parent compound, indicating that specific structural requirements must be met for different types of activity. nih.gov

Research into STAT3 inhibition by various sesquiterpene lactones revealed that the eudesmane skeleton is a promising scaffold. biomolther.org The study highlighted that alantolactone and isoalantolactone were potent STAT3 inhibitors, suggesting the importance of the α-methylene-γ-lactone moiety for this activity. biomolther.org

Table 2: Summary of Structure-Activity Relationship Findings for Eudesmane Sesquiterpenes

| Compound Class/Derivative | Biological Activity | Key Structural Features/Findings | Reference(s) |

| α-Cyperone | Anti-inflammatory | Activity is associated with the suppression of NF-κB activation. | frontiersin.org |

| ent-Eudesmanes | Anti-neuroinflammatory | Specific hydroxylation patterns and stereochemistry are critical. Potent inhibitors can modulate the iNOS/ARG 1 ratio and inhibit the NF-κB pathway. | nih.gov |

| Eudesmanolides (Alantolactone, Isoalantolactone) | Insecticidal (Larvicidal, Adulticidal) | The α,β-unsaturated lactone is a key functional group. Michael addition products can exhibit enhanced adulticidal activity. | nih.gov |

| Eudesmanolides (Alantolactone, Isoalantolactone) | STAT3 Inhibition (Anticancer) | The eudesmane skeleton is a viable pharmacophore. The α-methylene-γ-lactone moiety is important for potent inhibition. | biomolther.org |

Synthesis of Related Sesquiterpenes and their Bioactivity

This compound is a valuable chiral starting material for the synthesis of other more complex sesquiterpenes, leveraging its pre-existing stereocenters to achieve stereocontrolled total syntheses.

The hydroazulene skeleton is a common structural motif in many naturally occurring sesquiterpenoids. An efficient synthetic pathway to this system utilizes the photochemical rearrangement of cross-conjugated cyclohexadienone derivatives of epi-cyperone. nih.gov

The process typically involves two key steps:

Dehydrogenation: (-)-7-epi-α-cyperone (a stereoisomer of α-cyperone) is first treated with a dehydrogenating agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). This reaction introduces a double bond in the A-ring, converting the enone system into a cross-conjugated dienone. nih.govfrontiersin.org For example, the 2-hydroxymethylene derivative of (-)-7-epi-α-cyperone is readily dehydrogenated to the corresponding cross-conjugated dienone. frontiersin.org

Photochemical Rearrangement: The resulting dienone is then irradiated, typically in an aqueous acidic medium like acetic acid. nih.govfrontiersin.org This photochemical reaction induces a stereospecific rearrangement of the carbon skeleton, leading to the formation of a hydroazulene derivative. nih.gov This method provides an excellent and efficient route for preparing specifically substituted hydroazulenes with control over the configuration at key stereocenters. nih.gov

The structural framework of (-)-10-epi-α-cyperone makes it an ideal precursor for the enantioselective total synthesis of agarofuran and isocelorbicol-type sesquiterpenes.

α-Agarofuran Synthesis: (-)-10-Epi-α-cyperone has been instrumental in confirming the structure of and synthesizing α-agarofuran. researchgate.netmedchemexpress.com A reported synthesis starts from a ketol precursor of (-)-epi-α-cyperone. medchemexpress.com The synthesis involves several key transformations, including oxymercuration, dehydration to form an enone-alcohol, reduction to a diol mixture, and finally, acid-catalyzed cyclization to yield α-agarofuran. medchemexpress.com In another approach, reduction of (-)-10-epi-α-cyperone followed by pyrolysis was used to generate a diene, which served as a key intermediate in an α-agarofuran synthesis. researchgate.net

Isocelorbicol Synthesis: Isocelorbicol is a naturally occurring sesquiterpene polyol belonging to the agarofuran group. nih.gov Its first enantioselective total synthesis was accomplished starting from optically active 9-oxo-10-epi-α-cyperone, a derivative of (-)-10-epi-α-cyperone. nih.gov This underscores the utility of the epi-cyperone framework in constructing the complex, polyoxygenated structure of isocelorbicol and its relatives. nih.govnih.gov

Future Directions in Research

Advanced Mechanistic Studies

While preliminary studies have highlighted the anti-inflammatory, antimicrobial, and anticancer properties of (-)-10-Epi-alpha-cyperone, a deeper understanding of its molecular mechanisms is crucial for its development as a therapeutic agent. ontosight.ai Future research will likely focus on utilizing advanced techniques to unravel the intricate signaling pathways modulated by this compound.

For instance, its isomer, α-cyperone, has been shown to down-regulate NF-κB and MAPKs signaling pathways, which are critical in inflammatory processes. nih.gov Molecular docking studies have suggested that α-cyperone can bind effectively to key proteins in these pathways, such as p65, p38, ERK, and JNK. nih.gov Similar advanced computational and experimental approaches could be employed for this compound to pinpoint its direct molecular interactions and downstream effects. Understanding these mechanisms at a granular level is essential for predicting its efficacy and potential side effects in various disease models.

Exploration of Novel Biological Targets

The current understanding of the biological targets of this compound is still in its early stages. While its effects on broad biological processes are recognized, identifying specific protein or nucleic acid targets will be a significant step forward.

Future research could involve high-throughput screening assays to test the compound against a wide array of potential biological targets. Techniques such as affinity chromatography and mass spectrometry can be used to isolate and identify proteins that directly bind to this compound. For example, research on α-cyperone has revealed its ability to interact with tubulin, affecting microtubule assembly and dynamics, which is relevant for its anticancer activity. researchgate.net Investigating similar interactions for this compound could unveil novel therapeutic avenues. The unique stereochemistry of this compound, specifically the configuration at the 10th carbon atom, may lead to interactions with targets distinct from those of its isomers. ontosight.ai

Design and Synthesis of Enhanced Analogs

The synthesis of analogs of this compound presents a promising strategy to enhance its biological activity, improve its pharmacokinetic properties, and reduce potential toxicity. Researchers have already described a novel, efficient, and scalable synthesis route for this compound starting from (+)-dihydrocarvone, which facilitates the production of the core scaffold for derivatization. ccspublishing.org.cn

Future efforts in medicinal chemistry will likely focus on creating a library of analogs by modifying various functional groups on the this compound molecule. These modifications could be guided by computational modeling to predict the binding affinity of the new compounds to their biological targets. The synthesized analogs would then be subjected to rigorous biological testing to identify candidates with superior therapeutic potential.

Applications in Biomedical and Agricultural Sciences (Preclinical Scope)

The diverse biological activities of this compound suggest its potential for a wide range of preclinical applications in both biomedical and agricultural fields. ontosight.ai

In the biomedical arena, its anti-inflammatory properties could be explored for the development of treatments for chronic inflammatory diseases. ontosight.ai Its reported anticancer activity warrants further investigation in various cancer models to determine its efficacy and mechanism of action. ontosight.ai

In agriculture, the insecticidal activity of sesquiterpenes, including those with a similar skeleton to this compound, has been demonstrated against pests like Drosophila melanogaster. medchemexpress.com This suggests a potential application as a natural pesticide. Furthermore, the allelopathic and antifungal properties observed in essential oils containing related compounds indicate that this compound could be investigated for its potential as a natural herbicide or fungicide to manage weeds and crop diseases. agriculturejournal.orgmdpi.com

Interactive Data Table: Research Findings on Cyperone Isomers and Related Compounds

| Compound | Biological Activity | Organism/System Studied | Key Findings |

| α-Cyperone | Anti-inflammatory, Anti-arthritic | Rat chondrocytes, Mouse model of osteoarthritis | Down-regulates NF-κB and MAPKs signaling, reduces inflammatory cytokines and matrix-degrading enzymes. nih.gov |

| α-Cyperone | Antifungal | Candida species, Cryptococcus neoformans | Exhibits fungicidal activity and can synergize with fluconazole (B54011). mdpi.com |

| α-Cyperone | Anticancer | Human cervical cancer cells | Inhibits cell growth. researchgate.net |

| α-Cyperone | Neuroprotective | Brain tissue | Interacts with tubulin, suggesting a role in microtubule dynamics. researchgate.net |

| Sesquiterpenes (general) | Insecticidal | Drosophila melanogaster | Demonstrates insecticidal properties. medchemexpress.com |

| Essential Oils (containing cyperone isomers) | Allelopathic, Antifungal | Raphanus raphanistrum subsp. sativus, Colletotrichum lindemuthianum, Curvularia lunata | Shows significant allelopathic and moderate antifungal activities. agriculturejournal.org |

Q & A

Q. How can researchers enhance the rigor of this compound’s structure-activity relationship (SAR) studies?

- Methodological Answer :

- Analog synthesis : Modify functional groups (e.g., hydroxyl, ketone) and test bioactivity.

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate structural features with activity.

- Crystallography : Resolve X-ray structures of protein-ligand complexes to validate binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.